molecular formula C11H11BrN2 B1373446 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 499770-86-4

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B1373446
CAS RN: 499770-86-4
M. Wt: 251.12 g/mol
InChI Key: FDJNSAWCLMMJHO-UHFFFAOYSA-N
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Description

The compound “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would be determined by the arrangement of its atoms and the bonds between them. The compound likely has a pyrazole ring attached to a phenyl group and a bromomethyl group .


Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would depend on the conditions and the reactants present. For example, bromomethyl groups are often involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would include its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole and its derivatives have been extensively studied for their antimicrobial properties. Farag et al. (2008) synthesized a series of phenylpyrazoles, including derivatives of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, and evaluated them for antifungal and antibacterial activities. They found that these compounds exhibited significant antimicrobial properties, particularly against pathogenic yeast (Candida albicans) and moulds like Aspergillus, indicating their potential as therapeutic antifungal agents (Farag et al., 2008).

Catalytic Applications in Chemical Reactions

Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes, which are then used as pre-catalysts in cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling. This research highlights the potential of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole derivatives in enhancing the efficiency of important chemical synthesis processes (Ocansey et al., 2018).

Fungicidal Activity

Liu et al. (2014) reported the synthesis of novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate by reacting 1-aryl-1H-pyrazol-3-ols with methyl (Z)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate. These compounds showed moderate fungicidal activity against Rhizoctonia solani, demonstrating the potential use of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole derivatives in agriculture for plant protection (Liu et al., 2014).

Mechanism of Action

The mechanism of action of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would depend on factors such as its reactivity, toxicity, and potential for causing irritation or harm. For example, similar compounds have been reported to cause skin and eye irritation .

Future Directions

The future directions for research on a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJNSAWCLMMJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699203
Record name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499770-86-4
Record name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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